2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole and pyridine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
The compound can be classified under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. Pyrazolo[3,4-b]pyridines have been extensively studied for their applications in drug development and as building blocks in organic synthesis. The specific compound 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been referenced in various scientific literature and patents, highlighting its relevance in ongoing research efforts.
The synthesis of 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple synthetic steps. One common approach includes:
Technical details regarding specific reaction conditions (temperature, time, catalysts) can vary based on the synthetic route chosen and the desired yield and purity of the final product.
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo several chemical reactions:
These reactions expand the utility of this compound in synthesizing more complex molecules.
The mechanism of action for 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves interactions with specific biological targets. This may include:
Research indicates that derivatives of pyrazolo[3,4-b]pyridines often exhibit activities against various biological targets such as kinases or phosphodiesterases, making them candidates for further pharmacological exploration.
The physical properties of 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one include:
Chemical properties may include solubility in organic solvents like ethanol or dimethyl sulfoxide but limited solubility in water due to its hydrophobic nature.
The applications of 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one span several fields:
Scaffold hopping has emerged as a pivotal strategy for designing novel pyrazolo[3,4-b]pyridine derivatives while preserving bioactivity. This approach systematically replaces core molecular frameworks with structurally distinct but functionally equivalent motifs, enabling intellectual property expansion and optimization of physicochemical properties. For 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, scaffold hopping primarily involves heterocycle replacement at the N1 position. The cyclopentyl substituent at N1 exemplifies a strategic departure from conventional aromatic groups (e.g., phenyl in 15.17% of known derivatives) or simple alkyl chains (e.g., methyl in 31.78% of compounds), leveraging alicyclic geometry to modulate steric and electronic properties [5] [7].
Computational techniques like Feature Trees (FTrees) analysis enable efficient navigation of chemical space to identify viable isofunctional cores. The ReCore functionality within software platforms screens fragment libraries for topological matches based on 3D vector similarity, facilitating the identification of cyclopentyl as a viable N1 substituent that maintains hydrogen-bonding capabilities while enhancing lipophilicity [2]. This approach proved instrumental in developing kinase inhibitors where cyclopentyl-modified pyrazolopyridines exhibited improved target engagement over phenyl analogues, as demonstrated in TTK inhibitor optimizations [7].
Table 1: Scaffold-Hopping Strategies Applied to Pyrazolo[3,4-b]pyridine N1 Modification
Strategy Type | Query Substituent | Hoop Replacement | Key Advantage |
---|---|---|---|
Heterocycle replacement | Phenyl | Cyclopentyl | Enhanced metabolic stability and 3D vector alignment |
Ring closure | Acyclic alkyl | Bicycloalkyl | Rigidity for precise pharmacophore positioning |
Bioisosteric exchange | Methyl | Trifluoroethyl | Modulated electronic profile without steric penalty |
Regioselective functionalization of the pyrazolo[3,4-b]pyridine scaffold requires meticulous stepwise protocols due to the inherent reactivity differences at positions N1, C3, C4, C5, and C6. The synthesis of 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exemplifies this complexity, demanding orthogonal protection-deprotection sequences. Analysis of >300,000 known 1H-pyrazolo[3,4-b]pyridines reveals that C3 methylation (46.77% prevalence) dominates derivatization strategies due to synthetic accessibility, while C4 functionalization remains less explored (4.62% methyl substitution) [5].
The cyclopentyl group at N1 is typically introduced early via N-alkylation of pyrazole precursors, exploiting the nucleophilicity of pyrazole nitrogen. Subsequent C3 and C4 dimethylation employs direct electrophilic substitution or cross-coupling reactions, with position control dictated by:
Protecting groups prove indispensable for sequential functionalization. For example, temporary silyl protection of the C6 carbonyl enables selective C4 methylation prior to deprotection and recyclization. This approach was critical for installing the 3,4-dimethyl configuration in the target compound while avoiding unwanted quaternization [5] [9].
Microwave irradiation and nanocatalysis have revolutionized pyrazolo[3,4-b]pyridine synthesis, particularly for constructing the fused bicyclic system in 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. Advanced catalytic systems like nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ metal-organic frameworks (MOFs) enable solvent-free cyclizations at 100°C with reaction times reduced from hours to 15–30 minutes and yields exceeding 85% [8]. This catalyst leverages high surface area (BET: 1,450 m²/g) and acid-base bifunctionality to simultaneously activate carbonyl and amine components in the pyrazole-pyridine ring closure.
The cooperative vinylogous anomeric-based oxidation (CVABO) mechanism underpinning this cyclization involves stereoelectronic effects where non-bonding orbitals of nitrogen atoms align with σ*C-H orbitals, facilitating hydride transfer. This phenomenon permits dehydrogenative aromatization without traditional oxidants, aligning with green chemistry principles [8]. Microwave acceleration further enhances this process by:
Comparative studies show microwave-assisted methods improve yields by 20–35% over conventional heating for analogous pyrazolopyridine syntheses, with particular efficacy observed in condensations involving 3-(cyanoacetyl)indole precursors [5] [8].
Orthogonal protection is essential for introducing the cyclopentyl and methyl substituents in 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. The acid-labile 4-methoxytrityl (Mmt) group protects cysteine-derived intermediates during N-cyclopentylation, removable with 2% trifluoroacetic acid (TFA) in dichloromethane with triisopropylsilane scavenger. Optimization studies reveal that five sequential 10-minute deprotections achieve 53.6% alkylation efficiency, though higher TFA concentrations (5–10%) may further improve yields [10].
For methylation at C3 and C4, the S-trimethylsilyl (STmp) protecting group offers advantages over traditional tert-butylthio (StBu) groups. STmp deprotection occurs within 5 minutes using 5% dithiothreitol (DTT) in dimethylformamide containing 0.1 N N-methylmorpholine, enabling efficient methyl group introduction without prolonged reaction times that risk N-cyclopentyl cleavage [3]. This rapid deprotection is critical for preventing decomposition of the sensitive pyrazolo[3,4-b]pyridine core during functionalization.
Table 2: Protecting Group Performance in Pyrazolopyridine Synthesis
Protecting Group | Attachment Site | Optimal Deprotection | Efficiency | Applicability to Target Substituents |
---|---|---|---|---|
Mmt | N1 (pre-cyclopentylation) | 2% TFA/DCM, 5 × 10 min | 53.6% alkylation | High (cyclopentyl introduction) |
STmp | C3/C4 (pre-methylation) | 5% DTT/0.1N NMM-DMF, 5 min | >90% conversion | Moderate (requires optimization) |
Acm | Cysteine precursors | Iodine oxidation | Quantitative | Low (not compatible with methyl groups) |
Solvent selection critically impacts the sustainability profile of synthesizing 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. The CHEM21 solvent selection guide classifies dimethylformamide and dichloromethane as problematic (red category) due to reproductive toxicity and environmental persistence [4]. Alternative green solvents for key steps include:
Reaction efficiency enhancements include:
The overall process mass intensity (PMI) for pyrazolopyridine syntheses has decreased 3.2-fold through solvent substitution and catalytic technologies. The Swiss Federal Institute of Technology (ETH Zurich) solvent assessment tool provides quantitative greenness scores, with ethanol scoring 2.1 (benign) versus dichloromethane at 5.7 (hazardous) on a 0–9 scale [4] [8].
Table 3: Green Solvent Alternatives for Pyrazolopyridine Synthesis
Solvent | ETH Zurich EHS Score¹ | CED (MJ/kg) | GHS Hazard Class | Viable Reaction Steps |
---|---|---|---|---|
Ethanol | 2.1 | 26.7 | Flammable liquid | Crystallization, extraction |
Ethyl acetate | 2.8 | 42.1 | Flammable liquid | Chromatography, extraction |
2-MethylTHF | 3.1 | 51.9 | Flammable liquid | Coupling reactions |
Dichloromethane | 5.7 | 2.1 | Suspected carcinogen | Deprotection (phased out) |
¹Lower scores indicate greener solvents (0 = best, 9 = worst) [4]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8